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molecular formula C11H13N3O2S B8519006 Tert-butyl thieno[2,3-b]pyrazin-6-ylcarbamate

Tert-butyl thieno[2,3-b]pyrazin-6-ylcarbamate

Cat. No. B8519006
M. Wt: 251.31 g/mol
InChI Key: LDSBWSVXMPUNPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669256B2

Procedure details

To a solution of thieno[2,3-b]pyrazine-6-carboxylic acid (5.55 mmol, 1 g) and triethylamine (16.65 mmol, 2.321 mL) in t-butanol (15 mL) at 70° C., DPPA (6.10 mmol, 1.320 mL) was added. The dark brown solution was stirred overnight at 85° C. The reaction mixture was evaporated to dryness. Purification by chromatography (0-30% ethyl acetate in heptane) gave tert-butyl thieno[2,3-b]pyrazin-6-ylcarbamate 105 (1.28 g, 92%). NMR (400 MHz, CDCl3) 1.57 (s, 9H), 6.77 (s, 1H), 7.42 (br s, 1H), 8.30 (d, J=2.7 Hz, 1H), 8.48 (d, J=2.7 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.321 mL
Type
reactant
Reaction Step One
Name
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[C:3]2[S:7][C:8](C(O)=O)=[CH:9][C:2]=12.C([N:15]([CH2:18]C)CC)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:27])=CC=1.[C:37]([OH:41])([CH3:40])([CH3:39])[CH3:38]>>[N:1]1[CH:6]=[CH:5][N:4]=[C:3]2[S:7][C:8]([NH:15][C:18](=[O:27])[O:41][C:37]([CH3:40])([CH3:39])[CH3:38])=[CH:9][C:2]=12

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1=C2C(=NC=C1)SC(=C2)C(=O)O
Name
Quantity
2.321 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.32 mL
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The dark brown solution was stirred overnight at 85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (0-30% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=C2C(=NC=C1)SC(=C2)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.28 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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